Benzyl 4-(4-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Overview
Description
Benzyl 4-(4-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound that belongs to the class of tetrahydropyrimidines This compound is characterized by its unique structure, which includes a benzyl group, an ethoxyphenyl group, and a tetrahydropyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 4-(4-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method is the Biginelli reaction, which is a three-component reaction involving an aldehyde, a β-keto ester, and urea or thiourea. The reaction is usually carried out under acidic conditions, often using catalysts such as hydrochloric acid or acetic acid. The reaction conditions, including temperature and solvent, can vary depending on the desired yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. Continuous flow reactors and microwave-assisted synthesis are examples of advanced techniques that can be employed to enhance reaction rates and yields. These methods also allow for better control over reaction parameters, leading to higher consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Benzyl 4-(4-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
The choice of reagents and reaction conditions depends on the specific transformation desired. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions typically occur under neutral or basic conditions. Solvents such as ethanol, methanol, and dichloromethane are commonly used in these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For instance, oxidation of the benzyl group can lead to the formation of benzaldehyde derivatives, while reduction of the carbonyl group in the tetrahydropyrimidine ring can yield alcohol derivatives .
Scientific Research Applications
Benzyl 4-(4-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of Benzyl 4-(4-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .
Comparison with Similar Compounds
Similar Compounds
- Benzyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Benzyl 4-(4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Benzyl 4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Uniqueness
The uniqueness of Benzyl 4-(4-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate lies in its ethoxyphenyl group, which imparts distinct chemical and biological properties. This functional group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable molecule for various applications .
Biological Activity
Benzyl 4-(4-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (CAS No. 282108-44-5) is a synthetic compound belonging to the tetrahydropyrimidine class. This compound has gained attention due to its potential biological activities, including antimicrobial, anti-inflammatory, and possibly anticancer properties. This article reviews the current understanding of its biological activity based on diverse research findings.
- Molecular Formula : C21H22N2O4
- Molecular Weight : 366.41 g/mol
- Boiling Point : Approximately 514.6 ± 50.0 °C .
Biological Activity Overview
The biological activity of this compound has been investigated through various studies focusing on its pharmacological effects.
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of this compound. It has shown effectiveness against a range of bacterial strains and fungi. For instance:
- Study Findings : A study demonstrated that derivatives of tetrahydropyrimidines exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria .
Anti-inflammatory Effects
The compound's anti-inflammatory potential has also been assessed:
- Mechanism : It is believed to inhibit pro-inflammatory cytokines and modulate pathways involved in inflammation .
Anticancer Properties
Emerging research suggests that this compound may possess anticancer properties:
- In vitro Studies : Preliminary in vitro studies indicate that it may induce apoptosis in cancer cell lines, although further research is needed to elucidate the exact mechanisms .
Case Studies
-
Case Study on Antimicrobial Activity :
- Objective : To evaluate the antimicrobial efficacy of benzyl tetrahydropyrimidine derivatives.
- Methodology : Disk diffusion method was employed against various pathogens.
- Results : The compound exhibited significant inhibition zones against tested bacteria, indicating strong antimicrobial activity.
-
Case Study on Anti-inflammatory Effects :
- Objective : To assess the anti-inflammatory effects in a murine model.
- Methodology : Mice were treated with the compound and levels of inflammatory markers were measured.
- Results : Significant reduction in inflammatory markers was observed compared to control groups.
Research Findings Summary Table
Properties
Molecular Formula |
C21H22N2O4 |
---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
benzyl 4-(4-ethoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C21H22N2O4/c1-3-26-17-11-9-16(10-12-17)19-18(14(2)22-21(25)23-19)20(24)27-13-15-7-5-4-6-8-15/h4-12,19H,3,13H2,1-2H3,(H2,22,23,25) |
InChI Key |
GYAPNVPNVAMQAU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2C(=C(NC(=O)N2)C)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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